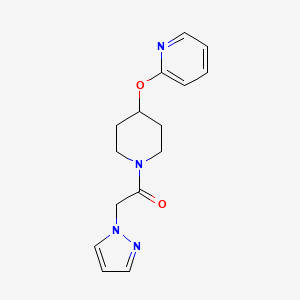

2-(1H-pyrazol-1-yl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-pyrazol-1-yl-1-(4-pyridin-2-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c20-15(12-19-9-3-8-17-19)18-10-5-13(6-11-18)21-14-4-1-2-7-16-14/h1-4,7-9,13H,5-6,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YALQPFXHMZBXEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC=N2)C(=O)CN3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable β-diketone to form the pyrazole ring, followed by further functionalization. The piperidine ring can be introduced through nucleophilic substitution reactions, and the pyridine moiety can be attached via a coupling reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The pyridine ring can be oxidized to form pyridine N-oxide.

Reduction: : The pyrazole ring can be reduced to form a pyrazoline derivative.

Substitution: : The piperidine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: : Nucleophiles like alkyl halides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: : Pyridine N-oxide derivatives.

Reduction: : Pyrazoline derivatives.

Substitution: : Substituted piperidine derivatives.

Scientific Research Applications

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : Its biological activity can be explored for potential therapeutic uses.

Medicine: : It may have applications in drug discovery and development.

Industry: : It can be used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific biological targets and pathways. It may interact with enzymes, receptors, or other molecular targets to produce its effects. Further research is needed to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Core Structural Features

The compound shares a 1,2-ethanone linker connecting a nitrogen-containing heterocycle (pyrazole) to a piperidine/piperazine ring. Key structural variations in analogs include:

Key Observations :

- Piperidine vs. Piperazine : Piperazine analogs (e.g., ) often exhibit enhanced solubility due to additional nitrogen atoms, while piperidine-based compounds (e.g., target compound, ) may have improved membrane permeability.

- Heterocyclic Diversity : Substitution with thienyl (), indole (), or imidazole-pyrazolo pyridine () modulates electronic properties and target affinity.

- Functional Groups : The pyridin-2-yloxy group in the target compound may enhance π-π stacking interactions in biological targets compared to chloro-methoxyphenyl () or hydroxyphenyl () groups.

Biological Activity

The compound 2-(1H-pyrazol-1-yl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of 2-(1H-pyrazol-1-yl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone can be represented as follows:

- IUPAC Name: 2-(1H-pyrazol-1-yl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone

- Molecular Formula: C16H19N3O2

- Molecular Weight: 283.34 g/mol

This compound features a pyrazole ring and a piperidine ring substituted with a pyridine moiety, which is crucial for its biological interactions.

Antagonistic Properties

Research indicates that derivatives of the pyrazolyl ethanone scaffold exhibit promising antagonistic properties. A notable study identified a series of CCR1 antagonists based on this scaffold, demonstrating high potency with an IC50 value of 4 nM against CCR1, a chemokine receptor involved in inflammatory responses . The structure-activity relationship (SAR) studies revealed that modifications to the core structure could enhance binding affinity and selectivity.

The biological activity of 2-(1H-pyrazol-1-yl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone is primarily attributed to its ability to interact with specific molecular targets. The compound likely binds to receptors involved in inflammatory pathways, modulating their activity and potentially leading to therapeutic effects in conditions characterized by excessive inflammation.

Pharmacokinetics and Toxicology

Preclinical studies have shown that compounds based on this scaffold possess favorable pharmacokinetic profiles. They exhibit good absorption and distribution characteristics, which are essential for effective drug development. Furthermore, initial toxicological assessments indicate a low toxicity profile in animal models, making them suitable candidates for further development .

Study 1: CCR1 Antagonism

In a study conducted by researchers screening various compounds for CCR1 antagonism, 2-(1H-pyrazol-1-yl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone was highlighted for its selective inhibition of CCR1. The study utilized human THP-1 cells expressing CCR1 and demonstrated that the compound effectively reduced chemokine-induced migration .

Study 2: In Vivo Efficacy

Another investigation assessed the in vivo efficacy of this compound in models of chronic inflammation. Results showed significant reductions in inflammatory markers and improved clinical scores in treated groups compared to controls, suggesting potential therapeutic benefits in diseases such as rheumatoid arthritis .

Table 1: Structure-Activity Relationship (SAR) Findings

| Compound | IC50 (nM) | Comments |

|---|---|---|

| Compound A | 10 | Moderate CCR1 antagonist |

| Compound B | 4 | Highly potent CCR1 antagonist |

| Compound C | 25 | Low potency but favorable pharmacokinetics |

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Bioavailability | ~70% |

| Half-life | 6 hours |

| Volume of distribution | 0.5 L/kg |

Q & A

Q. What are the optimal synthetic routes for 2-(1H-pyrazol-1-yl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving pyrazole and piperidine derivatives. For example:

- Step 1 : React 1H-pyrazole with 4-(pyridin-2-yloxy)piperidine under nucleophilic substitution conditions (e.g., using NaH or K₂CO₃ in DMF at 80–100°C) to form the piperidine-pyrazole intermediate.

- Step 2 : Acylation of the intermediate with chloroacetone or acetyl chloride in the presence of a base (e.g., triethylamine) to yield the final product.

- Key Variables : Temperature, solvent polarity, and stoichiometry of reagents significantly affect yield. For instance, excess acylating agent improves conversion but may require purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove byproducts .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : ¹H and ¹³C NMR to confirm the presence of pyrazole (δ 6.5–7.5 ppm for aromatic protons) and piperidine (δ 2.5–3.5 ppm for N-linked protons).

- X-ray Crystallography : Resolve the 3D structure to verify bond angles and dihedral angles between the pyrazole and piperidine rings (e.g., dihedral angles <20° indicate planarity, affecting electronic properties) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (C₁₅H₁₇N₃O₂; expected [M+H]⁺ = 280.13).

Q. What are the recommended storage conditions to maintain stability?

- Methodological Answer : Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the ketone group. Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products like pyrazole derivatives .

Advanced Research Questions

Q. How can contradictory reactivity data (e.g., oxidation vs. reduction outcomes) be resolved for this compound?

- Methodological Answer : Contradictions often arise from solvent effects or competing reaction pathways:

- Case Study : Reduction with NaBH₄ in ethanol may selectively target the ketone group, while LiAlH₄ in THF reduces both the ketone and pyridine N-oxide (if present). Use controlled experiments with deuterated solvents to track proton transfer pathways via ¹H NMR .

- Mitigation : Pre-characterize intermediates (e.g., via IR spectroscopy to confirm carbonyl presence) before proceeding to subsequent steps.

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding affinities. The pyridine-2-yloxy group may hydrogen-bond with kinase ATP-binding pockets (e.g., Tyr-181 in EGFR).

- MD Simulations : Run 100-ns molecular dynamics trajectories in GROMACS to assess stability of ligand-target complexes. Key metrics include RMSD (<2 Å for stable binding) and binding free energy (MM-PBSA calculations) .

Q. How can researchers optimize regioselectivity in functionalizing the pyrazole ring?

- Methodological Answer :

- Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro groups) at the pyrazole 4-position to direct electrophilic substitution to the 5-position.

- Metal Catalysis : Use Pd-catalyzed C–H activation (e.g., with Pd(OAc)₂ and ligands like PCy₃) for cross-coupling reactions. Monitor regioselectivity via LC-MS and compare with DFT-calculated transition-state energies .

Q. What strategies address low solubility in aqueous buffers for in vitro assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without denaturing proteins.

- Prodrug Design : Synthesize phosphate or acetate prodrugs that hydrolyze in physiological conditions. Validate solubility via nephelometry and bioactivity via cell-based assays (e.g., IC₅₀ comparisons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.